8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Medicinal Chemistry Lipophilicity Membrane Permeability

Medicinal chemistry programs often face poor BBB penetration or protecting group incompatibility when using methyl ester or 3-oxo spirocyclic analogs. This compound solves both issues with superior LogP (1.79) and orthogonal Boc/ethyl ester handles. • CNS-optimized: Lower TPSA (67.9 Ų) vs. 4-methyl ester (85 Ų) for improved permeability. • High purity (≥98%): Minimizes side products in multi-step PROTAC or linker synthesis. • Low rotatable bonds (2): Ideal for fragment elaboration and SAR continuity.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
CAS No. 2028341-89-9
Cat. No. B13628599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
CAS2028341-89-9
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC12CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-17-11-16(12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
InChIKeyYLUFBPCSTFOULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate: Spirocyclic Building Block for MedChem


8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS 2028341-89-9) is a chiral, orthogonally protected 2,8-diazaspiro[4.5]decane scaffold (C₁₆H₂₈N₂O₄, MW 312.4 g/mol) . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing spirocyclic drug candidates and PROTAC (proteolysis-targeting chimera) linkers [1]. The molecule features a Boc-protected piperidine nitrogen (N8) and an ethyl ester at the C4 position of the pyrrolidine ring, providing orthogonal deprotection handles for selective, stepwise functionalization.

Orthogonal protection Boc/ethyl ester for selective derivatization
Spirocyclic core Rigid scaffold for PROTAC linkers and drug candidates
High-purity specification Supports reproducible multi-step synthesis

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate vs. Generic Analogs


Close analogs such as the 4-methyl ester (CAS 2137581-34-9), the 3-oxo derivative (CAS 1445951-68-7), and positional isomers (e.g., 3,8-dicarboxylate, CAS 203934-60-5) share the same core but exhibit marked differences in lipophilicity, rotatable bond count, topological polar surface area (TPSA), and commercial purity [1]. These variations directly impact membrane permeability, target binding entropy, solubility, and batch-to-batch reproducibility in lead optimization programs . Simply substituting one spirocyclic building block for another risks altering SAR trends, PK profiles, and impurity profiles in multi-step synthetic routes.

4-Methyl ester analog Lower LogP and higher rotatable bond count may alter SAR and membrane permeability trends
3-Oxo analog Higher TPSA and additional H-bond acceptors may reduce predicted CNS penetration
Positional isomers Different protecting group placement may shift reactivity and steric profiles in coupling steps

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. 4-Methyl Ester Analog for Improved Membrane Permeability

The target compound displays a computed LogP of 1.7862, nearly double the LogP of 0.90 reported for the direct 4-methyl ester analog (8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate, CAS 2137581-34-9) [1]. This ΔLogP of +0.89 corresponds to an approximately 7.7-fold increase in calculated octanol-water partition coefficient.

LogP vs. 4-Me ester
Reported
ΔLogP +0.89 (~7.7× higher P)
Supports improved passive permeability prediction
Computed properties; method not specified
Medicinal Chemistry Lipophilicity Membrane Permeability ADME

Reduced Rotatable Bond Count for Lower Conformational Entropy Penalty

The ethyl ester side chain in the target compound contributes only 2 rotatable bonds (total molecule), compared to 4 rotatable bonds in the 4-methyl ester analog [1]. This reduction of 2 rotatable bonds translates to a lower conformational entropy penalty upon binding to a protein target, potentially improving binding affinity.

Rotatable bonds vs. 4-Me ester
Reported
Δ −2 rotatable bonds (50% fewer)
Lower conformational entropy penalty on binding
Computed; may improve affinity in FBDD
Structure-Based Drug Design Conformational Entropy Ligand Efficiency

Higher Commercial Purity for Consistent Biological Assays

The target compound is supplied at ≥98% purity (Chemscene) or 98% purity (Leyan), compared to 95% purity for the 4-methyl ester analog from AKSci and Sigma-Aldrich/BLD Pharmatech . This ≥3% absolute purity difference represents a ≥60% reduction in potential total impurities.

Commercial purity
Head-to-head
≥98% vs. 95% analog (≥60% fewer impurities)
Reduced impurity-driven off-target effects
Vendor specifications; verify for each batch
Quality Control Assay Reproducibility Procurement Standards

Lower TPSA for Blood-Brain Barrier Penetration vs. 3-Oxo Analog

The target compound has a TPSA of 67.87 Ų, significantly lower than the 85 Ų TPSA of the 3-oxo analog (8-tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate, CAS 1445951-68-7) . Both values fall below the commonly cited 90 Ų threshold for CNS penetration, but the lower TPSA of the target predicts superior passive BBB permeability.

TPSA vs. 3-oxo analog
Reported
ΔTPSA −17.13 Ų (20.1% lower)
Positions compound for CNS target programs
Both below 90 Ų threshold; BBB prediction context
CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Orthogonal Boc/Ethyl Ester Protection for Selective Derivatization

The target compound incorporates a tert-butyloxycarbonyl (Boc) group at N8 and an ethyl ester at C4, two protecting groups with fully orthogonal cleavage conditions (acid-labile Boc vs. base-labile ethyl ester) [1]. This enables selective deprotection and functionalization at either position without affecting the other, a critical advantage for constructing bifunctional PROTACs, ADC payload-linkers, and other heterobifunctional molecules.

Orthogonal protection
Class-level
Boc (acid-labile) / ethyl ester (base-labile)
Enables selective deprotection and bifunctional assembly
Standard protecting group chemistry; no direct comparator yield data
Synthetic Methodology Protecting Group Orthogonality Multi-Step Synthesis

Reduced H-Bond Acceptor Count for Improved Selectivity

The target compound has 5 hydrogen bond acceptors, versus 7 for the 3-oxo analog (CAS 1445951-68-7), owing to the absence of the lactam carbonyl and the associated increase in polar functionality . Reducing H-bond acceptor count by 2 while maintaining a single H-bond donor aligns with ligand efficiency optimization principles.

H-Bond acceptors vs. 3-oxo
Reported
ΔHBA −2 (28.6% fewer acceptors)
Lower promiscuity potential for selectivity optimization
Computed; supports cleaner lead optimization
Selectivity Ligand Efficiency Drug-Like Properties

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate: Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing CNS kinase targets should prioritize this compound over the 4-methyl ester or 3-oxo analogs due to its superior LogP (1.79 vs. 0.90/0.67) and lower TPSA (67.9 vs. 85 Ų), which predict improved BBB penetration [1]. The orthogonal Boc/ethyl ester protection enables sequential introduction of hinge-binding and solvent-exposed motifs without protecting group incompatibility.

PROTAC Linker and Heterobifunctional Molecule Assembly

The 4,8-dicarboxylate substitution pattern places reactive handles on opposite faces of the spirocyclic core, providing optimal spatial separation for conjugating an E3 ligase ligand and a target protein ligand . The ≥98% purity specification ensures minimal side products during the sequential deprotection–coupling sequence, reducing costly purification steps at advanced intermediate stages.

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's low rotatable bond count (2) and favorable ligand efficiency metrics (5 HBA, 1 HBD, MW 312.4) make it an attractive fragment-elaboration core for FBDD libraries [1]. Its higher purity versus the 95% methyl ester analog reduces false-positive hits arising from impurities in high-concentration fragment screens.

Polyimide and Advanced Polymer Monomer Synthesis

Recent patent literature discloses diazaspiro[4.5]decane derivatives as monomers for producing polyimide films with excellent optical properties [1]. The orthogonal protecting groups of the target compound allow precise control over polymerization stoichiometry, while the ethyl ester provides a clean leaving group for polycondensation reactions.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Lipophilicity / TPSA profile
Passive permeability & BBB penetration models
PROTAC / heterobifunctional assembly
Orthogonal protection & scaffold rigidity
Stepwise coupling efficiency & spatial separation
Fragment-based drug discovery libraries
Low rotatable bond count / ligand efficiency
Fragment screening hit validation & SAR
Polyimide monomer synthesis
Orthogonal leaving groups
Polymerization stoichiometry control
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